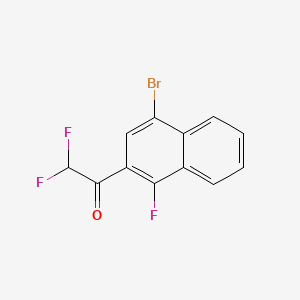
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone is a chemical compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of naphthalene derivatives, followed by the introduction of the difluoroethanone group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with these targets. The pathways involved in its action may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane: This compound also contains bromine and fluorine atoms but differs in its sulfur-containing group.
(4-Bromo-1-fluoronaphthalen-2-yl)(phenyl)methanol: This compound has a phenyl group instead of the difluoroethanone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H6BrF3O |
|---|---|
Molekulargewicht |
303.07 g/mol |
IUPAC-Name |
1-(4-bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H6BrF3O/c13-9-5-8(11(17)12(15)16)10(14)7-4-2-1-3-6(7)9/h1-5,12H |
InChI-Schlüssel |
ZUTYKQMEIHZULB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
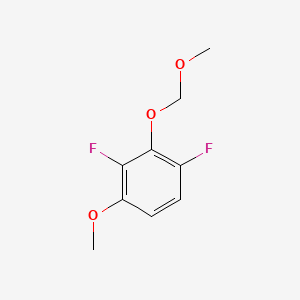
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
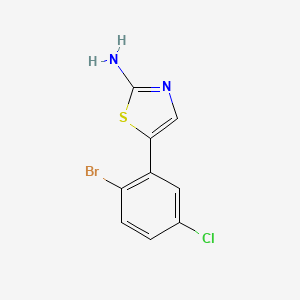
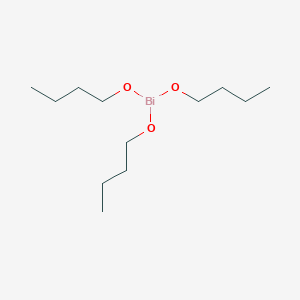
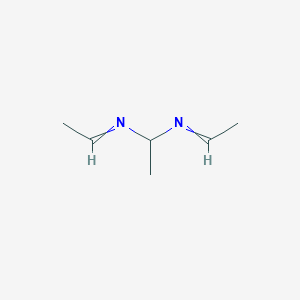
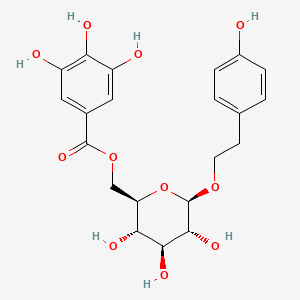
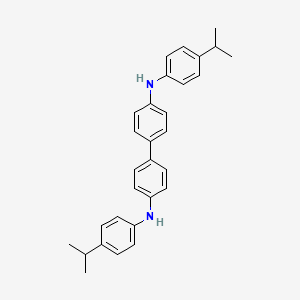
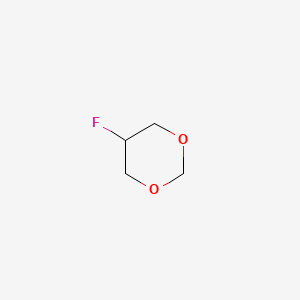
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
